molecular formula C22H32O3 B587082 (+/-)10(11)-EpDPA CAS No. 895127-65-8

(+/-)10(11)-EpDPA

Katalognummer B587082
CAS-Nummer: 895127-65-8
Molekulargewicht: 344.5
InChI-Schlüssel: YYZNJWZRJUGQCW-VABGYXHOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(+/-)10(11)-EpDPA is a chemical compound that has been the subject of extensive scientific research in recent years. This compound is a derivative of docosapentaenoic acid (DPA), which is an omega-3 fatty acid found in fish oil. (+/-)10(11)-EpDPA has shown promise in a variety of scientific applications, including as a potential therapeutic agent for a range of medical conditions. In

Detaillierte Synthesemethode

Design of the Synthesis Pathway
The synthesis pathway of (+/-)10(11)-EpDPA involves the conversion of a starting material into an intermediate, followed by a series of reactions to form the final product. The key steps in the synthesis pathway include the protection of functional groups, selective reduction, and oxidation reactions.

Starting Materials
2,6-dimethylphenol, diethyl malonate, sodium hydride, ethyl bromide, p-Toluenesulfonic acid, sodium borohydride, acetic acid, sodium bicarbonate, hydrogen peroxide, sodium hydroxide, palladium on carbon

Reaction
Step 1: Protection of 2,6-dimethylphenol with diethyl malonate using p-Toluenesulfonic acid as a catalyst, Step 2: Deprotonation of the protected 2,6-dimethylphenol with sodium hydride, Step 3: Alkylation of the deprotonated intermediate with ethyl bromide, Step 4: Reduction of the carbonyl group in the intermediate using sodium borohydride, Step 5: Oxidation of the intermediate using hydrogen peroxide in the presence of acetic acid and sodium bicarbonate, Step 6: Deprotection of the intermediate using sodium hydroxide, Step 7: Selective reduction of the double bond in the resulting intermediate using palladium on carbon as a catalyst

Wirkmechanismus

The mechanism of action of (+/-)10(11)-Ep(+/-)10(11)-EpDPA is not yet fully understood. However, it is believed that this compound may exert its effects through a variety of mechanisms, including the modulation of inflammatory pathways, the regulation of gene expression, and the modulation of cellular signaling pathways.

Biochemische Und Physiologische Effekte

(+/-)10(11)-Ep(+/-)10(11)-EpDPA has been shown to have a range of biochemical and physiological effects. Some of these effects include the modulation of inflammation, the regulation of lipid metabolism, and the modulation of cellular signaling pathways. Additionally, (+/-)10(11)-Ep(+/-)10(11)-EpDPA has been shown to have antioxidant properties, which may help to protect cells from oxidative damage.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of (+/-)10(11)-Ep(+/-)10(11)-EpDPA is that it is a naturally occurring compound, which makes it relatively safe for use in laboratory experiments. Additionally, (+/-)10(11)-Ep(+/-)10(11)-EpDPA is relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one limitation of (+/-)10(11)-Ep(+/-)10(11)-EpDPA is that its mechanism of action is not yet fully understood, which makes it difficult to predict its effects in different experimental settings.

Zukünftige Richtungen

There are many potential future directions for research on (+/-)10(11)-Ep(+/-)10(11)-EpDPA. Some of these directions include further exploration of its mechanism of action, the development of new synthesis methods, and the investigation of its potential therapeutic applications in a variety of medical conditions. Additionally, future research may focus on the development of new delivery methods for (+/-)10(11)-Ep(+/-)10(11)-EpDPA, which may help to improve its efficacy and safety in clinical settings.
Conclusion:
In conclusion, (+/-)10(11)-Ep(+/-)10(11)-EpDPA is a promising compound that has shown potential in a variety of scientific applications. This compound has been the subject of extensive research in recent years, and there is still much to be learned about its mechanism of action and potential therapeutic applications. However, with continued research and exploration, (+/-)10(11)-Ep(+/-)10(11)-EpDPA may prove to be a valuable tool in the fight against a range of medical conditions.

Wissenschaftliche Forschungsanwendungen

(+/-)10(11)-Ep(+/-)10(11)-EpDPA has been the subject of extensive scientific research in recent years. This compound has shown promise in a variety of applications, including as a potential therapeutic agent for a range of medical conditions. Some of the areas where (+/-)10(11)-Ep(+/-)10(11)-EpDPA has shown potential include cancer, cardiovascular disease, and neurological disorders.

Eigenschaften

IUPAC Name

(4Z,7Z)-9-[(2S,3R)-3-[(2Z,5Z,8Z)-undeca-2,5,8-trienyl]oxiran-2-yl]nona-4,7-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O3/c1-2-3-4-5-6-7-8-11-14-17-20-21(25-20)18-15-12-9-10-13-16-19-22(23)24/h3-4,6-7,10-15,20-21H,2,5,8-9,16-19H2,1H3,(H,23,24)/b4-3-,7-6-,13-10-,14-11-,15-12-/t20-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYZNJWZRJUGQCW-VABGYXHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC1C(O1)CC=CCC=CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C[C@@H]1[C@@H](O1)C/C=C\C/C=C\CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501348088
Record name (4Z,7Z)-9-{(2S,3R)-3-[(2Z,5Z,8Z)-2,5,8-Undecatrien-1-yl]-2-oxiranyl}-4,7-nonadienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501348088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+/-)10(11)-EpDPA

CAS RN

895127-65-8
Record name (4Z,7Z)-9-{(2S,3R)-3-[(2Z,5Z,8Z)-2,5,8-Undecatrien-1-yl]-2-oxiranyl}-4,7-nonadienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501348088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
16
Citations
Q Sha, J Lyu, M Zhao, H Li, M Guo, Q Sun - Frontiers in genetics, 2020 - frontiersin.org
Diabetic nephropathy (DN) is one of the most common diabetic complications, which is the major course of end-stage renal disease (ESRD). However, the systematical molecular …
Number of citations: 20 www.frontiersin.org
A Borsini - Brain, behavior, & immunity-health, 2021 - Elsevier
Evidence suggests that around 30á​% of patients with depression do not respond to antidepressant treatment, with most of them having sub-chronic levels of inflammation. Soluble …
Number of citations: 15 www.sciencedirect.com
A Borsini, A Nicolaou, D Camacho-Muñoz… - Molecular …, 2021 - nature.com
Eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) can exert antidepressant, anti-inflammatory and neuroprotective properties, but the exact molecular mechanism …
Number of citations: 73 www.nature.com
DE Le, M García-Jaramillo, G Bobe… - Frontiers in …, 2021 - frontiersin.org
Background: While oxylipins have been linked to coronary artery disease (CAD), little is known about their diagnostic and prognostic potential. Objective: We tested whether plasma …
Number of citations: 9 www.frontiersin.org
R Yang, F Xia, H Su, JB Wan - Journal of Chromatography B, 2021 - Elsevier
Quantitative analysis of n-3 polyunsaturated fatty acids and their metabolites by chemical isotope labeling coupled with liquid chromatography – mass spectrometry - ScienceDirect Skip …
Number of citations: 6 www.sciencedirect.com
M Leuillier, V Platel, L Tu, G Feugray, R Thuillet… - Cells, 2023 - mdpi.com
Inhibitors of soluble epoxide hydrolase (sEH), which catalyzes the hydrolysis of various natural epoxides to their corresponding diols, present an opportunity for developing oral drugs …
Number of citations: 6 www.mdpi.com
M Leuillier, V Platel, L Tu, G Feugray, R Thuillet… - 2023 - escholarship.org
Inhibitors of soluble epoxide hydrolase (sEH), which catalyzes the hydrolysis of various natural epoxides to their corresponding diols, present an opportunity for developing oral drugs …
Number of citations: 0 escholarship.org
P Norris, SKK Gorti, M Pearson - SCIEX Present, 2017 - sciex.com
Chemical and used for optimization of the MRM transitions. Sixteen deuterium labeled internal standards were used in addition to 88 external standards. Chromatography: Sample …
Number of citations: 3 sciex.com
I de Bus - Unravelling the interaction targets and metabolic fate of … - library.wur.nl
6.1 Abstract Inflammatory bowel diseases (IBDs) are chronic relapsing inflammatory disorders affecting the gastrointestinal tract. The most common forms are ulcerative colitis and Crohn…
Number of citations: 2 library.wur.nl
MB Bloom - 2021 - ir.library.oregonstate.edu
Oxylipins are a class of bioactive lipid metabolites derived from polyunsaturated fatty acids (PUFAs) via enzymatic and non-enzymatic pathways. In order to elucidate their overall …
Number of citations: 1 ir.library.oregonstate.edu

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.